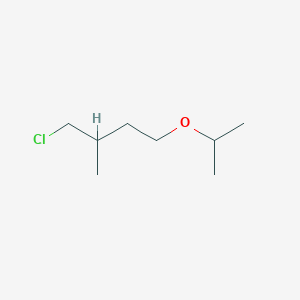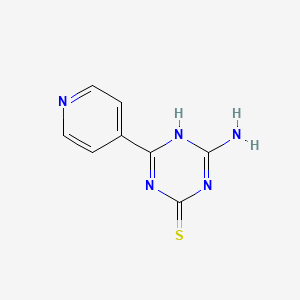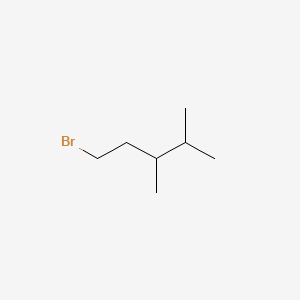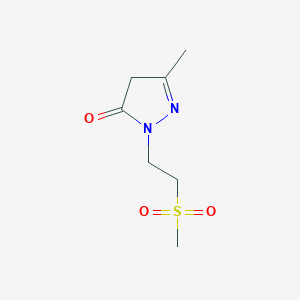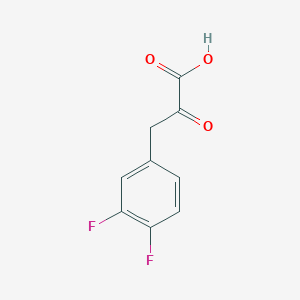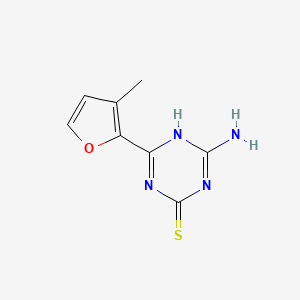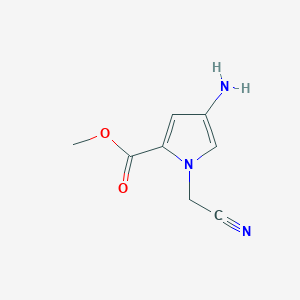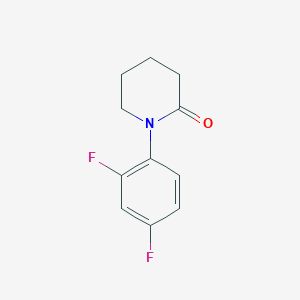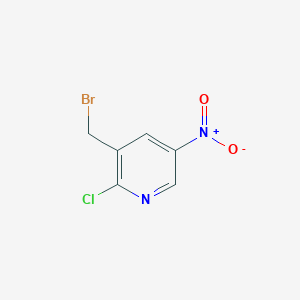
3-(Bromomethyl)-3-methyl-1-(methylsulfanyl)pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-3-methyl-1-(methylsulfanyl)pentane is an organic compound with the molecular formula C7H15BrS It is a brominated alkane with a methylsulfanyl group attached to the pentane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-methyl-1-(methylsulfanyl)pentane typically involves the bromination of 3-methyl-1-(methylsulfanyl)pentane. This can be achieved using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions. The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) at a temperature of around 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and passed through a reactor under controlled temperature and pressure conditions. This ensures a consistent yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-3-methyl-1-(methylsulfanyl)pentane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature.
Oxidation: Performed in solvents like dichloromethane (CH2Cl2) at low temperatures (0-25°C).
Reduction: Conducted in ether solvents like diethyl ether at low temperatures (-78°C to 0°C).
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as 3-(Hydroxymethyl)-3-methyl-1-(methylsulfanyl)pentane or 3-(Cyanomethyl)-3-methyl-1-(methylsulfanyl)pentane are formed.
Oxidation: Products include 3-(Bromomethyl)-3-methyl-1-(methylsulfinyl)pentane or 3-(Bromomethyl)-3-methyl-1-(methylsulfonyl)pentane.
Reduction: The major product is 3-Methyl-1-(methylsulfanyl)pentane.
Scientific Research Applications
3-(Bromomethyl)-3-methyl-1-(methylsulfanyl)pentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized compounds.
Biology: Investigated for its potential use in the modification of biomolecules. It can be used to introduce bromomethyl and methylsulfanyl groups into biological molecules, which can alter their properties and functions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds. Its unique structure allows for the development of novel drugs with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials. It can be used to create polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-3-methyl-1-(methylsulfanyl)pentane involves its reactivity towards nucleophiles and oxidizing agents. The bromine atom is highly reactive and can be easily replaced by nucleophiles, leading to the formation of various substituted products. The methylsulfanyl group can undergo oxidation to form sulfoxides and sulfones, which can further react with other compounds.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-3-methylpentane: Lacks the methylsulfanyl group, making it less versatile in terms of chemical reactivity.
3-(Bromomethyl)-3-methylpentane: Similar structure but without the methylsulfanyl group, resulting in different chemical properties.
3-(Chloromethyl)-3-methyl-1-(methylsulfanyl)pentane: Similar compound with chlorine instead of bromine, leading to different reactivity and applications.
Uniqueness
3-(Bromomethyl)-3-methyl-1-(methylsulfanyl)pentane is unique due to the presence of both bromomethyl and methylsulfanyl groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C8H17BrS |
|---|---|
Molecular Weight |
225.19 g/mol |
IUPAC Name |
3-(bromomethyl)-3-methyl-1-methylsulfanylpentane |
InChI |
InChI=1S/C8H17BrS/c1-4-8(2,7-9)5-6-10-3/h4-7H2,1-3H3 |
InChI Key |
LWGQSSJIRMBCMN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CCSC)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


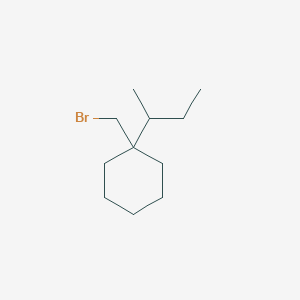
![2-{[(4-Fluorophenyl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B13202786.png)
